molecular formula C14H14N4O2 B605171 ACY-738

ACY-738

Cat. No.: B605171
M. Wt: 270.29 g/mol
InChI Key: LIIWIMDSZVNYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACY-738 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of protein acetylation, which affects various cellular processes including gene expression, protein stability, and cell signaling. This compound has been studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and other conditions involving dysregulated protein acetylation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Biochemical Analysis

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACY-738 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the hydroxamic acid moiety, and the attachment of the phenylcyclopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ACY-738 primarily undergoes reactions typical of hydroxamic acids and pyrimidine derivatives. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid moiety can lead to the formation of nitroso compounds, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACY-738

This compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for central nervous system disorders. Its high selectivity for HDAC6 over other histone deacetylases also reduces the likelihood of off-target effects, enhancing its therapeutic potential .

Properties

IUPAC Name

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWIMDSZVNYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.